molecular formula C11H9F3N2O3 B13687007 Ethyl 7-(trifluoromethoxy)-1H-indazole-3-carboxylate

Ethyl 7-(trifluoromethoxy)-1H-indazole-3-carboxylate

Cat. No.: B13687007
M. Wt: 274.20 g/mol
InChI Key: SCHQRSOZGMQVEN-UHFFFAOYSA-N
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Description

Ethyl 7-(trifluoromethoxy)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are frequently used in medicinal chemistry. The trifluoromethoxy group in this compound enhances its stability and lipophilicity, making it a valuable molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(trifluoromethoxy)-1H-indazole-3-carboxylate typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethoxylating reagent is used. The reaction conditions often include the use of a base and a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(trifluoromethoxy)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-(trifluoromethoxy)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-(trifluoromethoxy)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate
  • Ethyl 7-(methoxy)-1H-indazole-3-carboxylate
  • Ethyl 7-(fluoro)-1H-indazole-3-carboxylate

Uniqueness

Ethyl 7-(trifluoromethoxy)-1H-indazole-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts increased stability and lipophilicity compared to other similar compounds. This makes it particularly valuable in applications where these properties are desired .

Properties

IUPAC Name

ethyl 7-(trifluoromethoxy)-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3/c1-2-18-10(17)9-6-4-3-5-7(8(6)15-16-9)19-11(12,13)14/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHQRSOZGMQVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=NN1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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